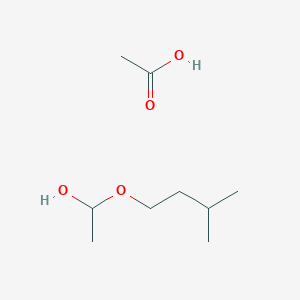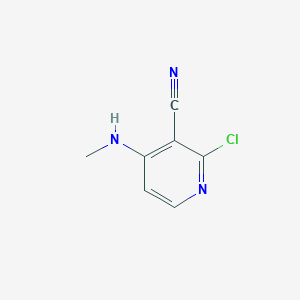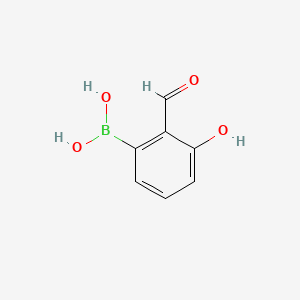![molecular formula C20H28Cl4N6O2Zn B12517211 zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride CAS No. 14751-97-4](/img/structure/B12517211.png)
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C20H28Cl4N6O2Zn. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride typically involves the reaction of 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with zinc chloride to form the tetrachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and hydroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized species, while substitution reactions can produce a range of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and diazotization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The diazonium group in the compound can undergo various reactions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium bromide
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium iodide
Uniqueness
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the zinc tetrachloride complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
14751-97-4 |
|---|---|
Fórmula molecular |
C20H28Cl4N6O2Zn |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H14N3O.4ClH.Zn/c2*1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;;/h2*3-6,14H,2,7-8H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
MQRGMLDXNFBJTF-UHFFFAOYSA-J |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)


![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)


